Neuropeptide EI rat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is found in various vertebrates, including rats, and plays significant roles in regulating hormone release, grooming behavior, and locomotor activity . Neuropeptide EI is extensively colocalized with melanin-concentrating hormone throughout the central nervous system and is also present in peripheral tissues .

Applications De Recherche Scientifique

Neuropeptide EI has a wide range of scientific research applications:

Chemistry: It is used in studies related to peptide synthesis and post-translational modifications.

Industry: Neuropeptide EI is used in the development of diagnostic assays and therapeutic peptides.

Mécanisme D'action

Target of Action

Neuropeptide EI rat primarily targets the Melanin Concentrating Hormone Receptor 1 (MCHR1) . This receptor is part of the G protein-coupled receptor family and plays a significant role in various physiological processes, including energy homeostasis, feeding behavior, and stress response .

Mode of Action

This compound interacts with its target, MCHR1, as both an antagonist for the Melanin Concentrating Hormone (MCH) and an agonist for the Melanocyte-Stimulating Hormone (MSH) . As an MCH antagonist, it inhibits the action of MCH, while as an MSH agonist, it promotes the effects of MSH .

Biochemical Pathways

Neuropeptides, including this compound, are involved in a wide range of biological activities and functions. They participate in cell signaling, respiration, growth, social behavior, reproduction, inflammation, stress, anxiety, sexual activity, glucose homeostasis, feeding behavior, memory, and learning

Pharmacokinetics

It is known that neuropeptides are synthesized from large prepropeptides in the neuronal cell body . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to increase Luteinizing Hormone (LH) serum levels when administered intracerebroventricularly in rats . This suggests that it may play a role in the regulation of reproductive hormones. Additionally, it displays functional MCH-antagonist and MSH-agonist activity in different behavioral paradigms .

Action Environment

The action of this compound, like other neuropeptides, can be influenced by various environmental factors. For instance, changes in the animal’s environment, such as food intake, can lead to changes in neuropeptide expression levels within the brain . Furthermore, neuropeptides can act as neurotransmitters directly, as modulators of ongoing neurotransmission by other transmitters, as autocrine or paracrine regulators in a close cellular environment, and as hormones on long range .

Analyse Biochimique

Biochemical Properties

Neuropeptide EI Rat interacts with various enzymes, proteins, and other biomolecules. It displays functional melanin concentrating hormone (MCH)-antagonist and melanocyte-stimulating hormone (MSH) agonist activity in different behavioral paradigms . The nature of these interactions is complex and involves multiple signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the microenvironment by acting on different receptors in different cells .

Molecular Mechanism

The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound’s effects involve a novel receptor functionally distinct from the recognized receptor subtypes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that this compound gene therapy decreases chronic spontaneous seizures in a rat model of temporal lobe epilepsy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high concentrations of this compound affected both the maximum binding and the apparent affinity of certain receptors in a concentration-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, this compound neurons are particularly abundantly expressed in the arcuate of the hypothalamus, where they critically integrate peripheral metabolic signals with the brain center .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, at the subcellular level, neuropeptides like this compound are selectively stored, singularly or more frequently in combinations, within large granular vesicles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide EI involves the cleavage of prepro-melanin-concentrating hormone at specific sites, such as Lysine 129-Arginine 130 and Arginine 145-Arginine 146 . The glycine residue at the C-terminus of neuropeptide EI suggests that this peptide is amidated .

Industrial Production Methods: Industrial production of neuropeptide EI typically involves recombinant DNA technology, where the gene encoding prepro-melanin-concentrating hormone is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed protein is then purified and processed to obtain neuropeptide EI .

Analyse Des Réactions Chimiques

Types of Reactions: Neuropeptide EI undergoes various chemical reactions, including amidation, glycosylation, and phosphorylation . These post-translational modifications are crucial for its biological activity.

Common Reagents and Conditions:

Amidation: This reaction typically requires enzymes such as peptidylglycine alpha-amidating monooxygenase.

Glycosylation: This modification involves the addition of carbohydrate moieties to specific amino acid residues, often facilitated by glycosyltransferases.

Phosphorylation: This reaction involves the addition of phosphate groups to serine, threonine, or tyrosine residues, catalyzed by kinases.

Major Products: The major products formed from these reactions are the bioactive forms of neuropeptide EI, which exhibit enhanced stability and functionality .

Comparaison Avec Des Composés Similaires

Melanin-Concentrating Hormone: Both neuropeptide EI and melanin-concentrating hormone are derived from the same precursor and share similar functions in regulating feeding behavior and energy homeostasis.

Uniqueness: Neuropeptide EI is unique in its specific role in regulating grooming behavior and locomotor activity, which is not a primary function of the other similar compounds . Additionally, its colocalization with melanin-concentrating hormone throughout the central nervous system highlights its distinct regulatory functions .

Propriétés

IUPAC Name |

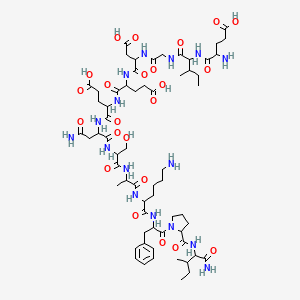

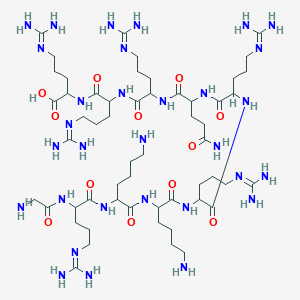

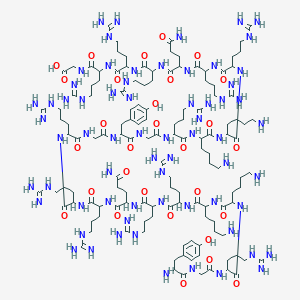

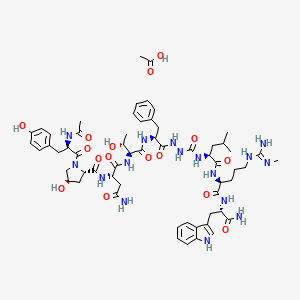

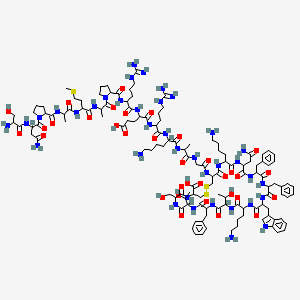

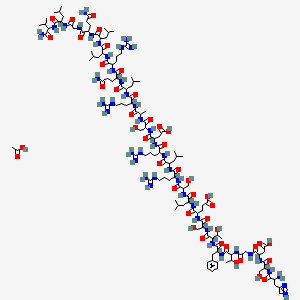

(4S)-4-amino-5-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N16O23/c1-6-31(3)50(52(67)91)77-61(100)43-17-13-25-79(43)63(102)41(26-34-14-9-8-10-15-34)75-55(94)36(16-11-12-24-64)71-53(92)33(5)69-60(99)42(30-80)76-58(97)39(27-44(66)81)74-57(96)38(20-23-48(87)88)72-56(95)37(19-22-47(85)86)73-59(98)40(28-49(89)90)70-45(82)29-68-62(101)51(32(4)7-2)78-54(93)35(65)18-21-46(83)84/h8-10,14-15,31-33,35-43,50-51,80H,6-7,11-13,16-30,64-65H2,1-5H3,(H2,66,81)(H2,67,91)(H,68,101)(H,69,99)(H,70,82)(H,71,92)(H,72,95)(H,73,98)(H,74,96)(H,75,94)(H,76,97)(H,77,100)(H,78,93)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJBBHNBDSEOOS-WJLACNEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N16O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B612535.png)